2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[3-(benzyloxy)phenyl]methylidene}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[3-(benzyloxy)phenyl]methylidene}acetohydrazide is a complex organic compound that features a benzothiazole moiety linked to an acetohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[3-(benzyloxy)phenyl]methylidene}acetohydrazide typically involves multiple steps:
Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and a suitable base.
Thioether Formation: The benzothiazole is then reacted with an appropriate halide to form the thioether linkage.
Hydrazide Formation: The thioether is converted to the corresponding acetohydrazide by reacting with hydrazine hydrate.
Schiff Base Formation: Finally, the acetohydrazide is condensed with 3-(benzyloxy)benzaldehyde under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can target the Schiff base linkage, converting it back to the corresponding hydrazide and aldehyde.
Substitution: The benzothiazole moiety can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazides and aldehydes.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Agents: The benzothiazole moiety is known for its antimicrobial properties, making this compound a potential candidate for drug development.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing a basis for therapeutic applications.
Industry
Dye and Pigment Production: The compound’s structure allows it to be used in the synthesis of dyes and pigments with specific color properties.
Polymer Additives: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The benzothiazole ring can intercalate with DNA, disrupting its function. Additionally, the Schiff base linkage can form reversible covalent bonds with enzyme active sites, inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzothiazol-2-ylsulfanyl)benzonitrile
- 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide
Uniqueness
Compared to similar compounds, 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[3-(benzyloxy)phenyl]methylidene}acetohydrazide features a unique Schiff base linkage, which enhances its ability to form reversible covalent bonds with biological targets. This makes it particularly valuable in medicinal chemistry for the development of enzyme inhibitors.
Properties
Molecular Formula |
C23H19N3O2S2 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H19N3O2S2/c27-22(16-29-23-25-20-11-4-5-12-21(20)30-23)26-24-14-18-9-6-10-19(13-18)28-15-17-7-2-1-3-8-17/h1-14H,15-16H2,(H,26,27)/b24-14+ |
InChI Key |
ZOBWDUCKCYDMPZ-ZVHZXABRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)CSC3=NC4=CC=CC=C4S3 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)CSC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.